molecular formula C14H20N2O3S B2961631 3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798680-04-2

3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2961631
CAS No.: 1798680-04-2
M. Wt: 296.39
InChI Key: IKFQDLFFBSYSCS-UHFFFAOYSA-N
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Description

3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a novel chemical entity designed for research purposes, incorporating the privileged thiazolidine-2,4-dione (TZD) scaffold. The TZD core is a versatile pharmacophore known for interacting with a wide range of biological targets, making derivatives of significant interest in medicinal chemistry . This compound features a specific modification with a pyrrolidine and cyclopentylacetyl moiety, which may influence its bioavailability and target selectivity. The primary research applications of this compound are anticipated in the realms of metabolic disease and infectious disease studies. TZD-based compounds are historically recognized as potent agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a central role in glucose and lipid metabolism . Activation of PPARγ by TZDs improves insulin sensitivity, promotes adipocyte differentiation, and enhances glucose uptake, positioning them as valuable tools for investigating type 2 diabetes and insulin resistance pathways . Furthermore, recent scientific advances have highlighted the promising antimycobacterial properties of TZD hybrids. Such compounds have demonstrated potent activity against Mycobacterium tuberculosis , including drug-resistant strains, by potentially inhibiting key bacterial enzymes like Mur ligases, which are essential for peptidoglycan cell wall synthesis . Researchers can utilize this compound to probe these mechanisms of action and explore potential synergies with existing first-line therapeutics . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(2-cyclopentylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-12(7-10-3-1-2-4-10)15-6-5-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFQDLFFBSYSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Thiazolidinediones are known to act primarily as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ influences glucose metabolism and lipid storage, making these compounds significant in the management of metabolic disorders such as diabetes.

Key Mechanisms:

  • PPARγ Activation : Enhances insulin sensitivity and regulates glucose homeostasis.
  • Inhibition of Enzymes : Thiazolidinediones can inhibit various enzymes including aldose reductase and cyclooxygenase, contributing to their anti-inflammatory and antioxidant properties .
  • Lipid Peroxidation Inhibition : The compound has shown potential in inhibiting lipid peroxidation, a process linked to cellular damage and various diseases .

Pharmacological Effects

The biological activities of this compound have been investigated in several studies:

Antidiabetic Activity

Research indicates that thiazolidinediones can significantly lower blood glucose levels and improve insulin sensitivity. For instance, compounds with similar structures have been shown to activate PPARγ effectively, leading to enhanced glucose uptake in adipose tissue .

Antitumor Activity

Studies have highlighted the potential anticancer properties of thiazolidinedione derivatives. For example, certain thiazolidinones exhibited cytotoxic effects against glioblastoma cells, demonstrating their ability to reduce cell viability in cancerous tissues .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Thiazolidinedione derivatives have been reported to exhibit inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Da Silva et al. (2020)Investigated the cytotoxicity of thiazolidinones on glioblastoma cells; certain derivatives showed significant antitumor activity .
Beharry et al. (2009)Demonstrated that thiazolidinediones inhibit aldose reductase and phosphoinositide-3-kinase, contributing to their antidiabetic effects .
Jain et al. (2013)Reported that thiazolidinedione derivatives can act as effective lipoxygenase inhibitors, reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS: 1798513-39-9)
  • Structure: Differs by a 3-(2-fluorophenyl)propanoyl group instead of 2-cyclopentylacetyl.
  • Properties: Molecular weight: 336.4 g/mol (vs. cyclopentyl derivative’s ~337 g/mol, estimated). Safety: Requires precautions for handling (e.g., avoiding heat and ignition sources) .
(E)-3-(1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS: 1799265-31-8)
  • Structure : Features a piperidine ring (vs. pyrrolidine) and a furan-acryloyl substituent.
  • Properties :
    • Molecular weight: 320.4 g/mol.
    • The furan ring offers hydrogen-bonding capacity and planar geometry, which may improve selectivity for enzymes like LOX or kinases .
Benzylidene-Substituted TZDs (e.g., TM17, 30f–30i)
  • Examples: TM17: 5-(5-Bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-thiazolidine-2,4-dione. 30f: (Z)-3-(2-Aminoethyl)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.
  • Key Differences :
    • Benzylidene substituents enable conjugation with the TZD ring, altering electronic properties and bioactivity. For instance:
  • TM17 reduces pro-inflammatory cytokines (IL-6, IL-17A) in rheumatoid arthritis models .
  • 30f–30i derivatives with aminoethyl chains show variable lipid peroxidation inhibition (23–84.2%), influenced by substituents like methoxy or halogen groups .
Table 1: Bioactivity and Structural Features of Selected TZD Derivatives
Compound Substituent Key Features Molecular Weight (g/mol) Notable Activity Reference
Target Compound 2-Cyclopentylacetyl pyrrolidine ~337 (estimated) Hypothesized: Metabolic/anti-inflammatory
3-(2-Fluorophenylpropanoyl) derivative 2-Fluorophenylpropanoyl pyrrolidine 336.4 N/A (structural analog)
TM17 5-Bromo-2-methoxybenzylidene, nitrobenzyl 438.2 Anti-inflammatory (IL-6/IL-17A inhibition)
30f 4-Hydroxybenzylidene, aminoethyl 306.3 Lipid peroxidation inhibition (43%)
(Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene) 4-Ethoxybenzylidene, aminoethyl 334.3 Selective melanoma cell proliferation inhibition

Q & A

Basic Question: What are the common synthetic routes for preparing thiazolidine-2,4-dione derivatives, and how can they be adapted for this compound?

Methodological Answer:
Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and substituted aldehydes/ketones under basic or acidic conditions . For 3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione , the pyrrolidine substituent likely requires pre-functionalization. A plausible route involves:

Pyrrolidine modification : Introduce the 2-cyclopentylacetyl group to pyrrolidin-3-amine via acylation .

Core assembly : Condense the modified pyrrolidine with thiazolidine-2,4-dione using coupling reagents (e.g., DCC/DMAP) or base-mediated alkylation .
Key validation : Monitor reaction progress via TLC and confirm structure using 1^1H/13^13C NMR and HRMS .

Basic Question: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic analysis :
    • 1^1H NMR : Verify the presence of characteristic signals (e.g., thiazolidine-dione carbonyls at ~170 ppm in 13^13C NMR, cyclopentyl protons at 1.5–2.0 ppm in 1^1H NMR) .
    • HRMS : Confirm molecular ion peaks matching the exact mass of the compound .
  • Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure ≥95% purity .

Basic Question: What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

  • Antidiabetic activity :
    • PPAR-γ transactivation assay : Measure agonism using a luciferase reporter system in HEK293 cells .
    • Glucose uptake assay : Evaluate insulin sensitization in 3T3-L1 adipocytes .
  • Antimicrobial screening : Use broth microdilution to determine MIC against Gram-positive/negative bacteria .

Advanced Question: How can synthetic yields be optimized for the pyrrolidine-thiazolidinedione coupling step?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict anhydrous conditions .
  • Catalyst screening : Test bases (e.g., NaH, K2_2CO3_3) or coupling agents (e.g., EDCI, HOBt) to improve efficiency .
  • Temperature control : Elevated temperatures (60–80°C) may accelerate coupling but risk side reactions .
    Case study : Analogous compounds achieved 65–97% yields via optimized alkylation in DMF .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

Methodological Answer:

  • Core modifications :
    • Thiazolidinedione ring : Replace sulfur with selenium or modify carbonyl groups to alter electronic properties .
    • Pyrrolidine substituents : Vary cyclopentylacetyl groups to enhance lipophilicity or target engagement .
  • Biological data integration : Compare IC50_{50} values in PPAR-γ assays with structural analogs (e.g., OSU-CG12, a trifluoromethyl-substituted derivative showed enhanced Sp1 degradation ).

Advanced Question: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. 3T3-L1) and protocols (e.g., glucose concentration in uptake assays) .
  • Orthogonal validation : Confirm antidiabetic activity using both in vitro (PPAR-γ transactivation) and in vivo (HFD-STZ diabetic models) approaches .
  • Purity reassessment : Reanalyze discrepant batches via HPLC to rule out impurities .

Advanced Question: What computational strategies support molecular target identification?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with PPAR-γ (PDB ID: 2PRG) or TrkA kinase .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
  • Pharmacophore mapping : Align with known activators (e.g., rosiglitazone) to identify critical hydrogen-bonding motifs .

Table 1: Key Physicochemical and Biological Data for Analogous Compounds

Compound IDYield (%)PPAR-γ EC50_{50} (nM)Antimicrobial MIC (µg/mL)Reference
LPSF SF296512016 (S. aureus)
OSU-CG125885N/A
7m (Indole derivative)65N/A8 (E. coli)

Advanced Question: What strategies mitigate toxicity risks during preclinical development?

Methodological Answer:

  • In vitro toxicity screening : Use HepG2 cells for hepatotoxicity assessment (LD50_{50} via MTT assay) .
  • Metabolic stability : Evaluate microsomal half-life (human/rat liver microsomes) to predict pharmacokinetics .
  • Structural detoxification : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce off-target effects .

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